molecular formula C17H17N5O2 B2927294 N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-50-5

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2927294
CAS RN: 1105199-50-5
M. Wt: 323.356
InChI Key: WEJMVOWGORTDDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, the attachment of the phenylamino group, and the formation of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring, the carboxamide group, the phenylamino group, and the methoxybenzyl group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The 1,2,3-triazole ring could participate in various reactions, such as nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary target of N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is the dopaminergic system . This compound is a derivative of the N-2-methoxybenzyl-phenethylamine (NBOMe) class of drugs, which are known to have potent hallucinogenic effects .

Mode of Action

The compound interacts with its targets by inducing rewarding and reinforcing effects via a dopaminergic mechanism . This interaction results in changes in the user’s perception, mood, and consciousness, which are characteristic of hallucinogenic substances .

Biochemical Pathways

The affected biochemical pathways primarily involve the dopaminergic system . The compound’s interaction with this system can lead to a series of downstream effects, including alterations in mood, perception, and consciousness .

Pharmacokinetics

It is known that the presence of the n-2-methoxybenzyl group significantly increases the lipophilicity of the compound, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of rewarding and reinforcing effects via a dopaminergic mechanism . This can lead to changes in mood, perception, and consciousness .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity and brain permeability can be influenced by factors such as pH and temperature . Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes, such as cytochrome P450 (CYP) enzymes, which play a potential role in detoxification or bioactivation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential uses. For example, if it is a drug, it could be studied for its efficacy and safety in treating specific diseases .

properties

IUPAC Name

5-anilino-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-18-17(23)15-16(21-22-20-15)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,23)(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJMVOWGORTDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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